1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride is a complex organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a diamondoid structure, contributing to its stability and rigidity. The presence of both amino and hydroxyl functional groups makes it versatile for chemical modifications and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride typically involves multiple steps:
Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantanol with a suitable halogenating agent to form adamantan-1-yloxy halide.
Amination: The adamantan-1-yloxy halide is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The halide in the adamantan-1-yloxy intermediate can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, while the amino and hydroxyl groups facilitate binding and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine hydrochloride: Known for its antiviral properties.
2-Adamantanone: Used in organic synthesis as an intermediate.
1-Adamantanol: A precursor in the synthesis of various adamantane derivatives.
Uniqueness
1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride stands out due to its combination of functional groups and the adamantane core, which imparts unique chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO2.ClH/c1-15(2)11-22(12-16(3)4)13-20(23)14-24-21-8-17-5-18(9-21)7-19(6-17)10-21;/h15-20,23H,5-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMPEPUXSXXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(COC12CC3CC(C1)CC(C3)C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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